N-Depiperidin-3-amine Linagliptin Dimer
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Depiperidin-3-amine Linagliptin Dimer is an impurity standard of Linagliptin, a medication used to manage blood sugar levels in people with type 2 diabetes mellitus . This compound is significant in pharmaceutical research and quality control as it helps in the identification and quantification of impurities in Linagliptin formulations .
準備方法
The preparation of N-Depiperidin-3-amine Linagliptin Dimer involves several synthetic routes and reaction conditions. One common method includes the purification of intermediate compounds and their subsequent conversion into Linagliptin . The process typically involves the use of various reagents and solvents under controlled conditions to ensure high yield and purity . Industrial production methods may vary, but they generally follow similar principles to ensure consistency and quality .
化学反応の分析
N-Depiperidin-3-amine Linagliptin Dimer undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used . For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted analogs .
科学的研究の応用
N-Depiperidin-3-amine Linagliptin Dimer has several scientific research applications. In chemistry, it is used as a reference standard for the identification and quantification of impurities in Linagliptin formulations . In biology and medicine, it helps in understanding the pharmacokinetics and pharmacodynamics of Linagliptin by providing insights into its metabolic pathways and potential impurities . In the pharmaceutical industry, it is crucial for quality control and regulatory compliance .
作用機序
The mechanism of action of N-Depiperidin-3-amine Linagliptin Dimer is closely related to that of Linagliptin. Linagliptin is a competitive, reversible inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4) . By inhibiting DPP-4, Linagliptin increases the concentration of glucagon-like peptide-1 (GLP-1), leading to decreased glycosylated hemoglobin and fasting plasma glucose . This mechanism helps in the management of blood sugar levels in people with type 2 diabetes .
類似化合物との比較
N-Depiperidin-3-amine Linagliptin Dimer can be compared with other similar compounds, such as other DPP-4 inhibitors like Sitagliptin, Saxagliptin, and Vildagliptin . While all these compounds share a similar mechanism of action, this compound is unique due to its specific structure and role as an impurity standard . This uniqueness makes it valuable in pharmaceutical research and quality control .
Similar Compounds::- Sitagliptin
- Saxagliptin
- Vildagliptin
特性
分子式 |
C45H44N14O4 |
---|---|
分子量 |
844.9 g/mol |
IUPAC名 |
7-but-2-ynyl-8-[[(3R)-1-[7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-2,6-dioxopurin-8-yl]piperidin-3-yl]amino]-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione |
InChI |
InChI=1S/C45H44N14O4/c1-7-9-22-56-36-38(53(5)44(62)58(40(36)60)25-34-46-27(3)30-17-11-13-19-32(30)49-34)51-42(56)48-29-16-15-21-55(24-29)43-52-39-37(57(43)23-10-8-2)41(61)59(45(63)54(39)6)26-35-47-28(4)31-18-12-14-20-33(31)50-35/h11-14,17-20,29H,15-16,21-26H2,1-6H3,(H,48,51)/t29-/m1/s1 |
InChIキー |
SRQYNAPDYBPCMW-GDLZYMKVSA-N |
異性体SMILES |
CC#CCN1C2=C(N=C1N[C@@H]3CCCN(C3)C4=NC5=C(N4CC#CC)C(=O)N(C(=O)N5C)CC6=NC7=CC=CC=C7C(=N6)C)N(C(=O)N(C2=O)CC8=NC9=CC=CC=C9C(=N8)C)C |
正規SMILES |
CC#CCN1C2=C(N=C1NC3CCCN(C3)C4=NC5=C(N4CC#CC)C(=O)N(C(=O)N5C)CC6=NC7=CC=CC=C7C(=N6)C)N(C(=O)N(C2=O)CC8=NC9=CC=CC=C9C(=N8)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。